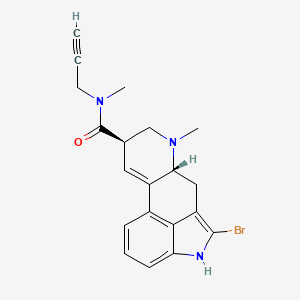
QSY9 succinimidyl ester(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QSY9 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.
Scientific Research Applications
Cellular Proliferation and Kinetics Studies : QSY9 succinimidyl ester analogs, like carboxyfluorescein diacetate succinimidyl ester (CFSE), are used in cellular proliferation tests and to study the kinetics of different cell types. For instance, CFSE has been employed to investigate the migration and proliferation of hemopoietic cells (Matera, Lupi, & Ubezio, 2004). Additionally, CFSE is utilized for monitoring lymphocyte proliferation both in vitro and in vivo (Quah, Warren, & Parish, 2007).
Imaging and Diagnostic Applications : Succinimidyl esters are critical in preparing peptide-conjugated quantum dots for tumor vasculature-targeted imaging (Cai & Chen, 2008). Additionally, they are used in the synthesis of fluorescent probes for biomolecules, such as in the preparation of functionalized tricarbocyanine dyes containing isothiocyanate and succinimidyl ester groups (Flanagan et al., 1997).
Protein Labeling and Modification : Succinimidyl esters play a significant role in protein labeling. For example, N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) is a novel synthon for one-step labeling of proteins (Kostikov et al., 2012). They are also used in preparing active ester-functionalized polypyrrole-silica nanoparticles for covalent attachment of proteins (Azioune et al., 2004).
Chemical Synthesis and Modification : In chemical synthesis, succinimidyl esters are used in various reactions, such as the reduction of carboxylic acids to alcohols through 1-succinimidyl esters (Nikawa & Shiba, 1979). They also facilitate the formation of diverse ionic liquids, ranging from small molecules and dendrimers to functionalized proteins (Camplo et al., 2011).
Biosensor Development : Succinimidyl esters are integral in developing biosensors. For example, they are used in the non-covalent modification of graphene field effect transistors for label-free immunosensors targeting cancer molecules (Zhou et al., 2017).
properties
Product Name |
QSY9 succinimidyl ester(1+) |
|---|---|
Molecular Formula |
C43H39N4O13S3+ |
Molecular Weight |
916 g/mol |
IUPAC Name |
[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methyl-4-sulfoanilino)xanthen-3-ylidene]-methyl-(4-sulfophenyl)azanium |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58)/p+1 |
InChI Key |
UFGPPUDYRGLQJT-UHFFFAOYSA-O |
Canonical SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)O)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



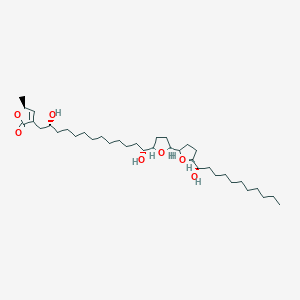
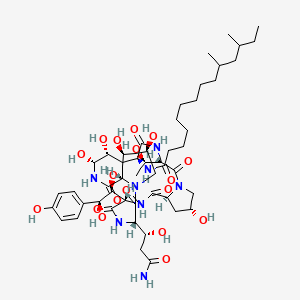

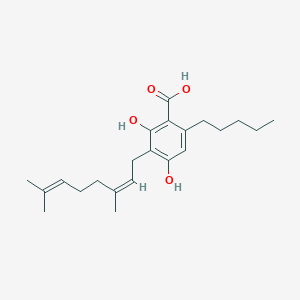


![N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B1242863.png)
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
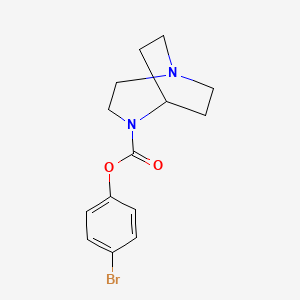
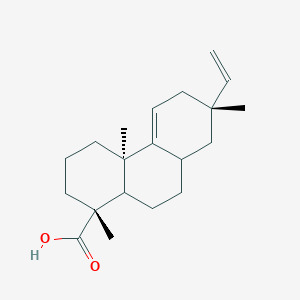

![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
